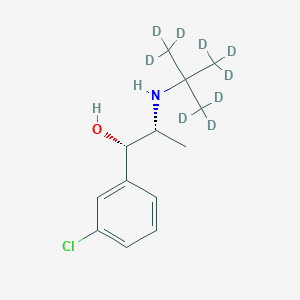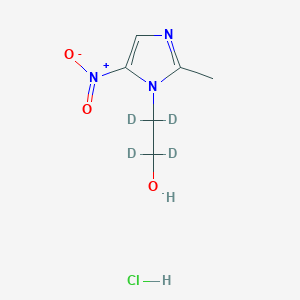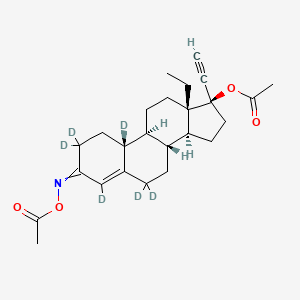
rac erythro-Dihydro Bupropion-d9
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolism and Enzymatic Activity
Formation of Threohydrobupropion from Bupropion
Bupropion's metabolism involves the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which is responsible for the formation of threohydrobupropion. This enzyme is stereoselective and does not form erythrohydrobupropion, suggesting the involvement of another carbonyl reductase for erythrohydrobupropion formation. Human liver microsomes show significantly higher activity in this conversion compared to rat and mouse liver microsomes (Meyer et al., 2013).
In vitro to in vivo extrapolation
In vitro studies demonstrate that bupropion and its metabolites inhibit CYP2D6 stereoselectively. This inhibition, along with significant downregulation of CYP2D6 mRNA, helps explain the in vivo drug-drug interactions (DDIs) caused by bupropion and its metabolites (Sager et al., 2017).
Glucuronidation of Bupropion Metabolites
The glucuronidation of bupropion metabolites is stereoselective, with significant differences observed in the enzymatic activity between various metabolites. This process contributes to the elimination of bupropion metabolites and can affect the therapeutic and toxic effects of bupropion (Gufford et al., 2016).
Metabolism by Carbonyl Reductases in Liver and Intestine
The metabolism of bupropion by carbonyl reductases in liver and intestine contributes to the formation of erythro/threohydrobupropion. This study provides insight into the efficacy and side effects of bupropion related to its metabolites (Connarn et al., 2015).
Pharmacological and Clinical Insights
Antidepressant Activity
The enantiomers of bupropion have been studied for their antidepressant activity. No significant differences in potencies were found between the enantiomers and the racemate in models assessing their impact on reversing sedation and inhibiting biogenic amine uptake (Musso et al., 1993).
Effect on Dopamine Concentrations
A study examining bupropion's effect on extracellular dopamine concentrations in the human striatum revealed that at clinical doses, bupropion does not increase extracellular dopamine levels, important for understanding its mechanism of action in treating addiction and depression (Egerton et al., 2010).
Stereoselective Metabolism
The stereoselective metabolism of bupropion to its metabolites, including OH-bupropion, threohydrobupropion, and erythrohydrobupropion, has been characterized. This study provides insights into the pharmacokinetics and the effects of drug-drug interactions on bupropion exposure (Sager et al., 2016).
Propriétés
IUPAC Name |
(1S,2R)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m1/s1/i2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-WSBYFTHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@H](C)[C@H](C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac erythro-Dihydro Bupropion-d9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)






